Phenylsilatrane

Descripción general

Descripción

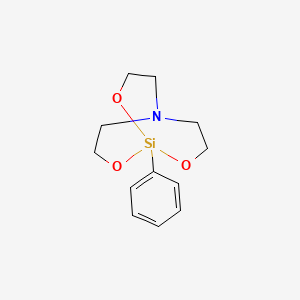

Phenylsilatrane is a convulsant chemical compound that has been used primarily as a rodenticide. It is known for its high toxicity to rodents and has been studied for its effects on the gamma-aminobutyric acid (GABA) receptor in the brain. The compound is characterized by its unique structure, which includes a phenyl group attached to a silatrane framework .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenylsilatrane can be synthesized through the reaction of phenylsilane with triethanolamine. The process involves the formation of a silatrane ring structure, which is facilitated by the presence of a base such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions, with the temperature maintained around 100°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Palladium-Catalyzed Cross-Coupling Reactions

Phenylsilatrane derivatives undergo palladium-catalyzed coupling to introduce functional groups:

These reactions retain the silatranyl group, demonstrating its stability under catalytic conditions .

Aza-Michael Addition Reactions

Aminopropylsilatranes react with maleimides via aza-Michael addition, forming functionalized derivatives:

| Reactants | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Aminopropylsilatrane + 4-(N-Maleimido)azobenzene | None | 3-(Silatranylpropyl)amino-pyrrolidine-2,5-dione | 85% |

This reaction proceeds under mild conditions, highlighting the silatranyl group’s compatibility with nucleophilic additions .

Functional Group Transformations

This compound derivatives undergo targeted modifications:

-

Bromination : Direct bromination of this compound yields 4-bromothis compound, a precursor for cross-coupling .

-

Sulfonation : Reaction with sulfuric acid introduces sulfonic acid groups, enhancing solubility for pharmaceutical applications .

Key Data Tables

Table 1: Comparative Catalytic Efficiency in Silatrane Synthesis

| Catalyst | Reaction Time | Yield | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| DBU | 1 hour | 95% | 19.0 |

| TBD | 1.5 hours | 90% | 12.0 |

Table 2: Green Metrics for Vinylsilatrane Synthesis

| Metric | Value |

|---|---|

| Atom Economy | 92% |

| E-Factor | 2.1 |

| Process Mass Intensity | 3.5 |

Aplicaciones Científicas De Investigación

Chemistry

- Synthesis of Functional Materials : Phenylsilatrane serves as a precursor for synthesizing various organosilicon compounds. Its unique reactivity allows it to participate in diverse organic synthesis reactions, making it valuable in material science .

- Lewis Acid Scavenger : The compound acts as a Lewis acid scavenger due to the presence of a lone pair of electrons on the silicon atom. This property facilitates its use in reactions involving Lewis acids, enhancing the efficiency of synthetic processes.

Biology

- Neuropharmacology : Research has focused on the effects of this compound on the GABA receptor, making it a valuable tool for understanding neurological pathways and potential therapeutic targets for convulsant disorders .

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including fungi and bacteria. This suggests potential applications in developing new antimicrobial agents .

Medicine

- Anticancer Properties : this compound and its derivatives have shown promise in cancer research. For example, certain silatrane derivatives have demonstrated cytotoxic activity against cancer cell lines (e.g., HepG2 and MCF7), indicating their potential as anticancer agents .

- Drug Development : The compound's mechanism of action provides insights into developing new therapeutic agents targeting GABA receptors, which could lead to advancements in treating neurological disorders .

Materials Science

- Advanced Coatings and Adhesives : The unique properties of this compound are being explored for developing advanced materials, including coatings and adhesives that require specific chemical stability and reactivity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as alternative antimicrobial agents.

Case Study 2: Anticancer Activity

Research conducted on 1-(β-cyanoethyl)silatrane showed marked antitumor activity in preclinical tests. The compound was found to stimulate collagen formation and connective tissue stroma, contributing to its effectiveness in preventing tumor development .

Mecanismo De Acción

Phenylsilatrane exerts its effects by inhibiting the 35S-tert-butylbicyclophosphorothionate (TBPS) binding site on the GABA-gated chloride channel in the brain. This inhibition disrupts the normal function of the GABA receptor, leading to convulsant effects. The molecular targets involved include the GABA receptor and associated chloride channels .

Comparación Con Compuestos Similares

Phenylsilatrane is unique due to its silatrane structure, which distinguishes it from other organosilicon compounds. Similar compounds include:

Phenylsilane: Structurally related to this compound but lacks the silatrane ring.

Chlorothis compound: A derivative of this compound with a chlorine substituent, known for its similar toxicological properties.

Arylgermatranes: Compounds with a germanium atom replacing the silicon in the silatrane structure, exhibiting similar biological activities.

This compound’s unique structure and high toxicity make it a valuable compound for research and industrial applications, despite its limited use in direct medical applications.

Actividad Biológica

Phenylsilatrane, a member of the silatrane family, exhibits a range of biological activities that make it a subject of considerable interest in pharmacological and biochemical research. This compound is characterized by its unique structure, which includes a silicon atom bonded to nitrogen and an organic moiety, contributing to its diverse physiological effects. This article provides an in-depth analysis of the biological activities of this compound, including its synthesis, mechanisms of action, and potential applications in medicine.

1. Structure and Properties

This compound has the chemical formula and features a tricyclic structure that facilitates various interactions with biological targets. The presence of an intramolecular coordinate bond (Si←N) enhances its stability and reactivity, allowing for diverse pharmacological applications .

2.1 Antimicrobial Properties

This compound and its derivatives have demonstrated significant antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, including:

- Gram-positive : Staphylococcus aureus, Enterococcus durans

- Gram-negative : Escherichia coli, Pseudomonas aeruginosa

In vitro studies have shown that this compound derivatives exhibit inhibition indices averaging 33.7% at concentrations between 400–200 μg/mL, with some compounds showing enhanced efficacy against specific strains .

2.2 Antifungal and Antiparasitic Activity

This compound has also been evaluated for antifungal properties against species such as Aspergillus fumigatus and Penicillium chrysogenum, as well as antiparasitic effects against Giardia lamblia and Trichomonas vaginalis. These activities suggest potential applications in treating fungal infections and parasitic diseases .

2.3 Anticancer Potential

The compound has shown promising anticancer activity, particularly against adenocarcinoma, hepatocarcinoma, and melanoma cell lines. In silico studies utilizing PASS software indicated a high probability (98-99%) of antineoplastic activity for this compound derivatives . These findings warrant further investigation into their mechanisms of action and potential as chemotherapeutic agents.

The mechanisms underlying the biological activities of this compound are multifaceted:

- GABA Receptor Interaction : this compound has been reported to inhibit the binding site of GABA-gated chloride channels in mouse brain membranes, contributing to its convulsant properties .

- Enzyme Inhibition : Certain derivatives have been shown to inhibit specific enzymes such as saccharopepsin and gluconate 2-dehydrogenase by approximately 75% .

- Macrophage Stimulation : Some studies indicate that this compound can stimulate macrophage colonies, suggesting an immunomodulatory role .

4. Synthesis of this compound Derivatives

The synthesis of this compound involves various methods, including organocatalytic processes that enhance yield and efficiency. Recent advancements have introduced solvent-free synthesis techniques that utilize amidine derivatives as catalysts to convert trialkoxysilanes into organosilatranes effectively .

Case Study 1: Antimicrobial Efficacy

A study conducted on several this compound derivatives revealed that compound 4a exhibited superior antimicrobial activity against both S. aureus and Yersinia pestis. The growth inhibition was significantly higher than control groups, demonstrating the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation, this compound derivatives were tested against various cancer cell lines. Results indicated that certain compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology.

6. Conclusion

This compound is a versatile compound with significant biological activity across multiple domains, including antimicrobial, antifungal, antiparasitic, and anticancer properties. Its unique structural characteristics facilitate diverse interactions within biological systems, making it a promising candidate for further research and development in medicinal chemistry.

Tables

| Biological Activity | Target Organisms | Inhibition (%) |

|---|---|---|

| Antimicrobial | E. coli | 33.7 |

| S. aureus | Significant | |

| Antifungal | A. fumigatus | Effective |

| Anticancer | Adenocarcinoma | High efficacy |

Propiedades

IUPAC Name |

1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h1-5H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOIPPSHQCEBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[Si]2(OCCN1CCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3Si | |

| Record name | PHENYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062176 | |

| Record name | Phenylsilatrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylsilatrane is a solid. (EPA, 1998), Solid; [CAMEO] | |

| Record name | PHENYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylsilatrane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

4- Ethynyl- and 4-(prop-1-ynyl)phenylsilatranes are moderately potent inhibitors of the (35)S-tert-butylbicyclophosphorothionate or TBPS binding site (GABA-gated chloride channel) of mouse brain membranes. Scatchard analysls indicates non-competitive interaction of 4-ethynylphenylsilatrane with the TBPS binding site. Phenylsilatrane analogs with 4-substituents of H, CH3, Cl, Br, and C CSi(CH3)3 are highly toxic to mice but have little or no activity in the insect and receptor assays. Radioligand binding studies with 4-(3)H-phenylsilatrane failed to reveal a specific binding site in mouse brain. Silatranes with R = H, CH3, CH2Cl,CH, CH2, OCH2CH3, and C6H4-4-CH2CH3 are of little or no activity in the insect and mouse toxicity and TBPS binding site assays as are the trithia and monocyclic analogs of phenylsilatrane. 4-Alkynylphenylsilatranes are new probes to examine the GABA receptor-ionophore complex of insects and mammals. | |

| Record name | PHENYLSILATRANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2097-19-0 | |

| Record name | PHENYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylsilatrane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002097190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylsilatrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLSILATRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694OD9N65R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLSILATRANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

207-208 °C | |

| Record name | PHENYLSILATRANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.